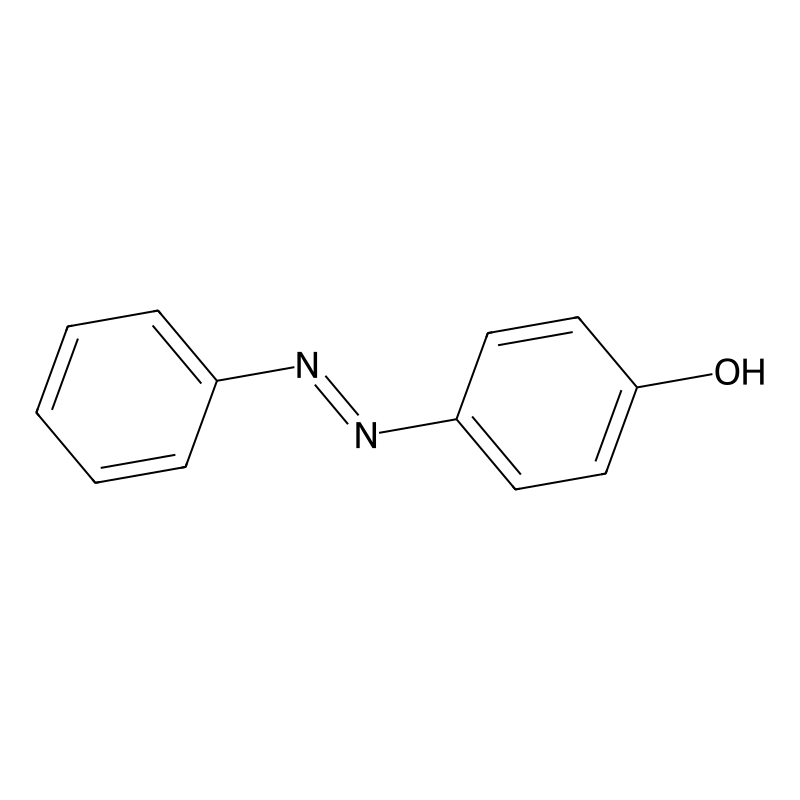

4-Phenylazophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)

Soluble in acetone, ethanol, benzene and ether

In water, 90 mg/l @ 20 °C

4.7 [ug/mL]

Synonyms

Canonical SMILES

4-Phenylazophenol, commonly referred to as 4-hydroxyazobenzene, is a functionalized azobenzene derivative defined by its photoisomerizable azo core and a reactive para-hydroxyl group[1]. Typically procured as a yellow-to-orange crystalline solid with a melting point of approximately 155 °C [2], it serves as a critical building block for advanced photoresponsive materials. Unlike standard azobenzene dyes, its hydroxyl moiety provides an essential synthetic handle for etherification and esterification, enabling direct covalent incorporation into liquid crystal polymers and stimuli-responsive networks [3]. Furthermore, its photoisomerization kinetics are highly sensitive to solvent polarity and hydrogen bonding, making it a versatile and processable precursor for dynamic optical and sensing applications[4].

References

- [1] Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. J. Chem. Educ. 2023, 100, 7, 2753–2760.

- [2] Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity. Plant Protection, 2022, 6(2), 143-149.

- [3] Metathesis Cyclopolymerization Triggered Self-Assembly of Azobenzene-Containing Nanostructure. Polymers (Basel). 2020 Aug; 12(8): 1862.

- [4] Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. J. Phys. Chem. C 2018, 122, 12, 6779–6785.

Substituting 4-phenylazophenol with unsubstituted azobenzene or ortho-isomers (e.g., 2-hydroxyazobenzene) fundamentally compromises downstream manufacturability and material performance [1]. Unsubstituted azobenzene lacks a reactive anchoring group, rendering it incapable of direct covalent integration into polymer backbones without multi-step, low-yield functionalization[2]. Conversely, 2-hydroxyazobenzene engages in strong intramolecular hydrogen bonding, which drastically alters its azo-hydrazone tautomerization equilibrium and quenches the specific intermolecular interactions required for environmental sensing [3]. For procurement scenarios demanding both direct covalent processability and rapid, environment-sensitive thermal relaxation, 4-phenylazophenol is the strictly required, non-interchangeable precursor [4].

References

- [1] Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. J. Phys. Chem. C 2018, 122, 12, 6779–6785.

- [2] Metathesis Cyclopolymerization Triggered Self-Assembly of Azobenzene-Containing Nanostructure. Polymers (Basel). 2020 Aug; 12(8): 1862.

- [3] Proof for the Concerted Inversion Mechanism in the trans→cis Isomerization of Azobenzene Using Hydrogen Bonding To Induce Isomer Locking. J. Org. Chem. 2010, 75, 14, 4786–4795.

- [4] Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. J. Chem. Educ. 2023, 100, 7, 2753–2760.

Covalent Integration Capacity via Para-Hydroxyl Functionalization

The para-hydroxyl group of 4-phenylazophenol enables direct, high-yield nucleophilic substitution (e.g., etherification with alkyl halides) to form polymerizable monomers[1]. In contrast, unsubstituted azobenzene requires multi-step electrophilic aromatic substitution to achieve similar functionalization, resulting in mixed isomers and lower overall yields [2]. This direct functionalization pathway eliminates 2-3 synthetic steps, ensuring high para-regioselectivity for side-chain liquid crystal polymer synthesis[1].

| Evidence Dimension | Synthetic steps to polymerizable monomer |

| Target Compound Data | 1-step direct etherification/esterification via -OH group |

| Comparator Or Baseline | Unsubstituted azobenzene (requires multi-step functionalization) |

| Quantified Difference | Elimination of 2-3 synthetic steps; guaranteed para-regioselectivity |

| Conditions | Standard Williamson ether synthesis or Schotten-Baumann esterification |

Direct functionalization significantly reduces precursor synthesis time, cost, and purification overhead for manufacturers of photoresponsive polymers.

Accelerated, Environment-Sensitive Thermal Relaxation

4-Phenylazophenol exhibits highly tunable thermal cis-to-trans isomerization kinetics driven by hydrogen-bond-assisted tautomerization into its hydrazone form[1]. In polar protic environments, the thermal relaxation rate of 4-hydroxyazobenzene can be up to 5 orders of magnitude faster than in nonpolar solvents or compared to unsubstituted azobenzene [1]. This rapid thermal back-reaction is critical for optical switching applications that require near real-time recovery [2].

| Evidence Dimension | Thermal cis-to-trans isomerization rate (cis-lifetime) |

| Target Compound Data | Highly variable, up to 10^5 times faster in polar/hydrogen-bonding environments |

| Comparator Or Baseline | Unsubstituted azobenzene (slow, relatively solvent-independent thermal relaxation) |

| Quantified Difference | Up to 5 orders of magnitude difference in cis-lifetime |

| Conditions | Polar vs. nonpolar solvents at room temperature |

Procurement of 4-phenylazophenol is essential for developing fast-responding optical sensors and real-time photodynamic switches that rely on rapid thermal recovery.

Favorable Thermal Profile for Solid-State Processing

4-Phenylazophenol presents a distinct thermal profile with a sharp melting point around 155 °C [1]. This is significantly higher than unsubstituted azobenzene, which melts at approximately 68 °C [2]. The elevated melting point, driven by intermolecular hydrogen bonding, provides enhanced thermal stability during high-temperature compounding or melt-processing of polymer blends, ensuring the active photochromic agent does not prematurely volatilize [1].

| Evidence Dimension | Melting point |

| Target Compound Data | ~155 °C |

| Comparator Or Baseline | Unsubstituted azobenzene (~68 °C) |

| Quantified Difference | +87 °C higher melting point |

| Conditions | Standard atmospheric pressure |

The higher thermal stability allows for broader compatibility with industrial melt-processing and extrusion techniques used in polymer manufacturing.

Precursor for Side-Chain Liquid Crystal Polymers

Leveraging its reactive para-hydroxyl group, 4-phenylazophenol is the premier choice for synthesizing azobenzene-containing methacrylates or acrylates. These monomers are subsequently polymerized to create side-chain liquid crystal polymers used in optical data storage and light-driven actuators, where unsubstituted azobenzenes cannot be directly incorporated [1].

Active Component in Fast-Relaxation Optical Sensors

Due to its highly solvent-sensitive, rapid thermal cis-to-trans isomerization kinetics, 4-phenylazophenol is ideal for fabricating environmental sensors and real-time optical switches. Its ability to drastically alter relaxation rates in the presence of polar vapors makes it superior to standard azobenzenes for dynamic humidity or VOC sensing [2].

pH-Responsive Colorimetric Indicators

The presence of the phenolic hydroxyl group imparts pH sensitivity, allowing the compound to function as an acid-base indicator that transitions from yellow to red in alkaline conditions. This dual photo- and pH-responsive nature is utilized in smart packaging and multi-stimuli responsive hydrogels, applications where non-functionalized azobenzenes remain inert[3].

References

- [1] Metathesis Cyclopolymerization Triggered Self-Assembly of Azobenzene-Containing Nanostructure. Polymers (Basel). 2020 Aug; 12(8): 1862.

- [2] Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. J. Phys. Chem. C 2018, 122, 12, 6779–6785.

- [3] Mechanism of Macroscopic Motion of Oleate Helical Assemblies. Chem. Asian J., 2016, 11, 2188-2193.

Color/Form

XLogP3

Boiling Point

Melting Point

155-157 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.31X10-7 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

1689-82-3

Wikipedia

Methods of Manufacturing

General Manufacturing Information

It is not believed to be produced on a large-scale ... in either the US or Western Europe.

(1972) In Japan ... 2000 kg